6-Chloro-3-nitroimidazo[1,2-b]pyridazine
Overview
Description
6-Chloro-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant pharmaceutical importance. The structure of this compound is characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, and substituted with chloro and nitro groups at positions 6 and 3, respectively. This core structure is a versatile scaffold for the development of various pharmaceutical agents, as evidenced by the synthesis of related compounds with potential central nervous system (CNS) activities .
Synthesis Analysis
The synthesis of related compounds to 6-Chloro-3-nitroimidazo[1,2-b]pyridazine involves multi-step reactions starting from basic heterocyclic precursors. For instance, one study reports the synthesis of a triazolopyridazine derivative by treating 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to obtain the final compound . Another study describes the synthesis of various 6-chloro-3-methoxy-2-aryl imidazo[1,2-b]pyridazines, highlighting the versatility of the core structure in generating compounds with different substituents that could influence CNS activity .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC-MS), with the final confirmation provided by X-ray diffraction (XRD) . The crystal system, space group, and intermolecular interactions, such as hydrogen bonds and halogen interactions, are identified to understand the stability and packing of the molecules in the solid state.
Chemical Reactions Analysis
The reactivity of the 6-chloro-3-nitroimidazo[1,2-b]pyridazine scaffold allows for various chemical transformations. For example, the nitro group can be reduced to an amine, which can then be further modified to yield amides, anilines, and ureas . The chloro group can also undergo nucleophilic aromatic substitution, enabling the introduction of different functional groups to expand the structural diversity of the core imidazo[1,2-a]pyridine structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of electronegative substituents like chloro and nitro groups can affect the electron density distribution within the molecule, which is reflected in the compound's spectroscopic characteristics and reactivity. Density functional theory (DFT) calculations can be used to predict these properties and compare them with experimental data. The HOMO-LUMO energy gap and global reactivity descriptors provide insight into the chemical stability and reactivity of the compound . Additionally, the synthesis of labeled compounds, such as those with carbon-14 or deuterium, facilitates the study of absorption and metabolism in antiparasitic applications .
Safety And Hazards
properties
IUPAC Name |
6-chloro-3-nitroimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-1-2-5-8-3-6(11(12)13)10(5)9-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEZMDPWGDWYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441394 | |
Record name | 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-nitroimidazo[1,2-b]pyridazine | |
CAS RN |
18087-76-8 | |
Record name | 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18087-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-3-nitro-imidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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